Ala-Gly-Leu

Description

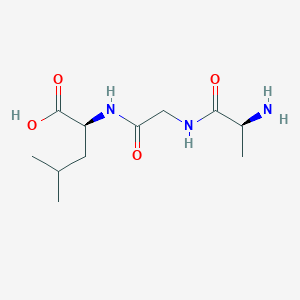

Structure

3D Structure

Properties

CAS No. |

92116-80-8 |

|---|---|

Molecular Formula |

C11H21N3O4 |

Molecular Weight |

259.30 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C11H21N3O4/c1-6(2)4-8(11(17)18)14-9(15)5-13-10(16)7(3)12/h6-8H,4-5,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)/t7-,8-/m0/s1 |

InChI Key |

PCIFXPRIFWKWLK-YUMQZZPRSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

The Tripeptide Ala-Gly-Leu: A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu) is a simple yet significant molecule with known occurrences in biological systems. While not as extensively studied as some other peptides, its presence as a metabolic product and as a constituent of larger bioactive compounds warrants a detailed examination of its discovery and natural distribution. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, methods for its synthesis and identification, and its known natural sources. The information is presented to be a valuable resource for researchers in peptide chemistry, metabolomics, and drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the tripeptide this compound is presented in Table 1. This data is essential for its detection, purification, and synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁N₃O₄ | PubChem |

| Molecular Weight | 259.30 g/mol | PubChem[1] |

| Monoisotopic Mass | 259.15320616 Da | PubChem[1] |

| CAS Number | 92116-80-8 | PubChem[1] |

| Topological Polar Surface Area | 122 Ų | PubChem[1] |

| XLogP3 | -2.9 | PubChem[1] |

| IUPAC Name | (2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-4-methylpentanoic acid | PubChem[1] |

Discovery and Initial Characterization

While a singular "discovery" paper for the tripeptide this compound is not readily identifiable in the historical scientific literature, its existence was likely first established through two main routes: chemical synthesis and the degradation of larger peptides. Simple tripeptides were among the early targets for the development of peptide synthesis methodologies. The definitive characterization and proof of structure for a novel peptide like this compound would have relied on a combination of chemical synthesis and analytical techniques to confirm its amino acid sequence.

Below are representative experimental protocols for the chemical synthesis and sequence verification of this compound, based on established methodologies that would have been employed for its initial characterization.

Experimental Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis (SPPS), developed by R. Bruce Merrifield, provides an efficient method for the chemical synthesis of peptides.[2] The following is a representative protocol for the manual synthesis of this compound using the widely adopted Fmoc/tBu strategy.[3]

Materials:

-

Fmoc-Leu-Wang resin

-

Fmoc-Gly-OH

-

Fmoc-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell Fmoc-Leu-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (Glycine):

-

In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Fmoc Deprotection: Repeat step 2.

-

Amino Acid Coupling (Alanine):

-

In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Perform a Kaiser test.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude this compound peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and NMR spectroscopy.

References

The Role of Ala-Gly-Leu in Protein-Protein Interactions: An Overview

The tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu) is a sequence of three amino acids that, while composed of fundamental building blocks of proteins, does not have a well-documented, direct role as a standalone modulator of protein-protein interactions in the available scientific literature. The significance of this tripeptide sequence is primarily observed when it is part of a larger polypeptide chain, where the individual and collective properties of its constituent amino acids contribute to the overall structure and function of the protein.

Physicochemical Properties of Constituent Amino Acids

The behavior of the this compound sequence within a protein is dictated by the characteristics of its individual amino acids:

-

Alanine (Ala): A small, nonpolar amino acid, Alanine is often found in both the interior and on the surface of proteins. Its unobtrusive side chain (a methyl group) allows for flexibility in protein folding and it can participate in hydrophobic interactions.

-

Glycine (Gly): As the smallest amino acid with a single hydrogen atom as its side chain, Glycine provides a high degree of conformational flexibility to the polypeptide backbone. This flexibility can be crucial at protein-protein interfaces, allowing for necessary adjustments for binding.

-

Leucine (Leu): A hydrophobic amino acid with a larger, branched side chain, Leucine is frequently buried in the hydrophobic core of proteins, contributing to their stability.[1] In the context of protein-protein interactions, Leucine residues at the interface can form significant hydrophobic contacts that are critical for the stability of the complex.

This compound as a Structural Motif

While the free tripeptide this compound is not known to be a signaling molecule or a direct mediator of protein interactions, the sequence can be found within larger proteins where it contributes to the local architecture. For instance, in the context of a larger peptide, this sequence can be part of an alpha-helix or a beta-sheet, and the specific arrangement of the Alanine, Glycine, and Leucine side chains will influence how that region of the protein interacts with other molecules.

Experimental Contexts and Potential Roles

In experimental settings, short peptides are often used as probes or models to study broader biological processes. For example, a synthetic peptide containing the this compound sequence might be used in studies on:

-

Peptide-protein binding assays: To investigate the binding of a larger protein to a specific recognition site.

-

Enzyme substrate studies: To determine the cleavage specificity of proteases.

-

Drug development: As a fragment of a larger peptide therapeutic or as a starting point for designing peptidomimetics.

For example, the sequence ...Val-Aib-Gly-Leu-Aib... has been identified as part of the peptaibol trichokonin VI, which has been studied for its antimicrobial properties.[2] However, this does not imply a direct role for the isolated Gly-Leu dipeptide or the larger fragment in protein-protein interactions in a regulatory sense.

Lack of Evidence for a Direct Modulatory Role

Extensive searches of the scientific literature do not yield specific evidence of the free tripeptide this compound acting as a signaling molecule to modulate protein-protein interactions. There is no quantitative data available for its binding affinity to specific proteins, nor are there established experimental protocols for studying such interactions. Consequently, no specific signaling pathways involving this compound as a key player have been described.

Conclusion

References

Unlocking the Potential of Ala-Gly-Leu: A Technical Guide for Biomarker Research

Disclaimer: The tripeptide Ala-Gly-Leu is a molecule of interest based on the biological significance of its constituent amino acids. However, as of the last update of this document, its specific role as a clinical biomarker is largely unexplored in published literature. This guide, therefore, serves as a technical framework for researchers, scientists, and drug development professionals to investigate the potential of this compound as a novel biomarker. It provides a rationale for its investigation, outlines detailed methodologies for its quantification, and presents relevant biological pathways based on current knowledge of its components.

Rationale for Investigating this compound as a Biomarker

The potential of this compound as a biomarker is inferred from the known physiological and pathological roles of its constituent amino acids: Alanine (B10760859), Glycine (B1666218), and Leucine (B10760876). Alterations in the metabolism of these amino acids and related small peptides have been linked to various diseases, suggesting that their composite tripeptide could serve as a sensitive and specific indicator of health status.

1.1. Roles of Constituent Amino Acids and Related Peptides

-

Alanine (Ala): A key player in glucose metabolism, the alanine cycle is crucial for transporting nitrogen from peripheral tissues to the liver. Recent studies have identified the alanine to glycine ratio as a significant predictive biomarker for the incidence of type 2 diabetes mellitus.[1]

-

Glycine (Gly): The simplest amino acid, glycine acts as a neurotransmitter in the central nervous system and is a precursor for important metabolites. Altered glycine levels have been associated with metabolic disorders and neurological conditions.[2]

-

Leucine (Leu): An essential branched-chain amino acid (BCAA), leucine is a potent activator of the mTOR signaling pathway, which is a central regulator of protein synthesis, cell growth, and metabolism.[3][4][5][6] Dysregulation of BCAA metabolism has been implicated in insulin (B600854) resistance, cancer, and neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[7]

-

Related Dipeptides: Studies on dipeptides containing these amino acids, such as Leucine-Glycine (Leu-Gly) and Glycine-Leucine (Gly-Leu), have shown biological activity, including the ability to modulate dopamine (B1211576) levels in the brain, suggesting they can cross the blood-brain barrier and exert neurological effects.[2][8][9]

Table 1: Summary of Roles of Constituent Amino Acids and Related Peptides

| Component | Known Biological Roles | Associated Disease States / Biomarker Potential |

| Alanine | Glucose-alanine cycle, nitrogen transport | Type 2 Diabetes (Alanine/Glycine ratio)[1] |

| Glycine | Neurotransmitter, precursor for metabolites | Metabolic and neurological disorders[2] |

| Leucine | Activation of mTOR signaling, protein synthesis | Insulin resistance, Cancer, ALS[3][7] |

| Leu-Gly / Gly-Leu | Modulation of central dopamine levels | Potential for neurological applications[2][9] |

Experimental Protocols for Quantification of this compound

The accurate quantification of this compound in biological matrices such as plasma or serum is critical for its evaluation as a biomarker. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard for this application due to its high sensitivity and specificity.[10][11]

2.1. Hypothetical Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a representative example and would require optimization and validation for specific laboratory conditions.

Objective: To determine the concentration of this compound in human plasma samples.

Materials:

-

Human plasma (collected in K2-EDTA tubes)

-

This compound analytical standard

-

Stable Isotope Labeled (SIL) this compound (e.g., ¹³C₉,¹⁵N₁-Ala-Gly-Leu) as an internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid (FA), LC-MS grade

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)

-

Centrifuge, vortex mixer, evaporator

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of SIL-Ala-Gly-Leu internal standard solution (concentration to be optimized).

-

Vortex for 10 seconds.

-

Add 400 µL of cold ACN containing 0.1% FA to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Solid Phase Extraction (SPE) - Optional Cleanup Step:

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant from the protein precipitation step.

-

Wash the cartridge to remove interfering substances (e.g., with a low organic solvent concentration).

-

Elute the this compound and IS with an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in ACN).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:ACN with 0.1% FA).

-

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.

-

Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) with a gradient elution.

-

Mobile Phase A: 0.1% FA in Water

-

Mobile Phase B: 0.1% FA in ACN

-

Gradient: Start at 2% B, ramp to 50% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. (This must be optimized).

-

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

Table 2: Hypothetical Optimized MRM Parameters for this compound Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 260.16 | 131.10 (Ala-Gly fragment) | 100 | 15 |

| This compound | 260.16 | 86.10 (Leucine immonium ion) | 100 | 20 |

| SIL-Ala-Gly-Leu (IS) | 270.19 | 138.12 (SIL-Ala-Gly fragment) | 100 | 15 |

Note: These m/z values are theoretical and must be confirmed experimentally by infusing the analytical standards.

Visualizations: Workflows and Pathways

3.1. Biomarker Discovery and Validation Workflow

The following diagram illustrates a typical workflow for identifying and validating a new peptide biomarker like this compound.

Caption: A generalized workflow for peptide biomarker discovery and validation.

3.2. Potential Signaling Pathway: Leucine and mTOR

Given Leucine's role as a potent activator of the mTOR pathway, it is plausible that this compound, if cleaved to release Leucine or if it interacts with cellular transporters, could influence this critical signaling cascade.[3][12]

Caption: The Leucine-activated mTOR signaling pathway, a potential target for this compound.

Hypothetical Data Presentation

To illustrate how data might be presented in a study investigating this compound, the following table shows a hypothetical comparison of plasma concentrations in a case-control cohort.

Table 3: Illustrative Plasma this compound Concentrations in a Hypothetical Study (n=100 per group)

| Group | This compound Conc. (ng/mL) | p-value | Odds Ratio (95% CI) |

| Healthy Controls | 15.2 ± 4.5 (Mean ± SD) | \multirow{2}{}{<0.001} | \multirow{2}{}{2.8 (1.9 - 4.1)} |

| Disease Cases | 22.8 ± 6.1 (Mean ± SD) |

This data is purely for illustrative purposes and does not represent actual experimental results.

Conclusion and Future Directions

While direct evidence is currently lacking, the tripeptide this compound presents a compelling candidate for biomarker research based on the established biological importance of its constituent amino acids. Its investigation is warranted in diseases where the metabolism of alanine, glycine, and leucine is known to be dysregulated, such as in metabolic, neurological, and oncological disorders.

The methodologies and frameworks presented in this guide offer a clear path forward for researchers. A systematic approach, beginning with targeted quantification in well-characterized patient cohorts and potentially expanding to untargeted peptidomics, will be essential to elucidate the true potential of this compound as a clinically relevant biomarker. Validation in large, prospective studies will be the ultimate determinant of its utility in diagnostics, prognostics, or as a marker of therapeutic response.

References

- 1. Alanine to glycine ratio is a novel predictive biomarker for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The glycine-containing dipeptide leucine-glycine raises accumbal dopamine levels in a subpopulation of rats presenting a lower endogenous dopamine tone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]

- 5. researchgate.net [researchgate.net]

- 6. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolite Profiling Reveals Predictive Biomarkers and the Absence of β-Methyl Amino-L-Alanine in Plasma from Individuals Diagnosed with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The glycine-containing dipeptide leucine-glycine raises accumbal dopamine levels in a subpopulation of rats presenting a lower endogenous dopamine tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Development and validation of a novel LC-MS/MS assay for C-peptide in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exercise - Wikipedia [en.wikipedia.org]

The Enzymatic Degradation of Ala-Gly-Leu: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

The tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu) is a short-chain peptide with relevance in various biological contexts. Understanding its enzymatic degradation is crucial for elucidating its metabolic fate, biological activity, and potential as a therapeutic agent or a target for drug development. This technical guide provides an in-depth overview of the core enzymatic degradation pathways of this compound, methodologies for its experimental investigation, and the subsequent metabolic signaling of its constituent amino acids.

Enzymatic Degradation Pathways of this compound

The enzymatic breakdown of this compound is primarily mediated by exopeptidases, which cleave peptide bonds from the N-terminus or C-terminus of a peptide. The most likely enzymatic pathways involve the sequential removal of amino acids by aminopeptidases.

Primary Degradation Pathway: Aminopeptidase-mediated Hydrolysis

The most probable degradation route for this compound involves the action of aminopeptidases , enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Specifically, tripeptide aminopeptidases (EC 3.4.11.4) are strong candidates for the initial cleavage event.[1] These enzymes exhibit broad specificity and can hydrolyze a variety of tripeptides.[2]

The degradation would proceed as follows:

-

Initial Cleavage: A tripeptide aminopeptidase (B13392206) cleaves the peptide bond between Alanine (B10760859) and Glycine (B1666218), releasing a free Alanine molecule and the dipeptide Glycyl-Leucine (Gly-Leu).

-

Secondary Cleavage: The resulting Gly-Leu dipeptide is then a substrate for dipeptidases (EC 3.4.13) , which hydrolyze the remaining peptide bond to release Glycine and Leucine (B10760876).

Some aminopeptidases exhibit broad specificity and may be capable of cleaving dipeptides as well, potentially contributing to the second step. A novel glycyl aminopeptidase from Actinomucor elegans has been shown to hydrolyze Gly-X bonds with high specificity, with some activity towards other N-terminal amino acids like Alanine and Leucine.[3]

Alternative Degradation Pathway: Dipeptidyl Peptidase Involvement

While less likely to be the primary route for a tripeptide, dipeptidyl peptidases (DPPs; EC 3.4.14) could potentially play a role.[1] These enzymes cleave dipeptides from the N-terminus. DPPs, such as DPP4, typically show a preference for Proline or Alanine in the penultimate (P1) position.[4] If a DPP were to act on this compound, it would cleave off the dipeptide Ala-Gly, leaving a single Leucine residue. However, the substrate specificity of many DPPs for tripeptides lacking a P1 Proline is not well-characterized.

Quantitative Data on this compound Degradation

Currently, there is a lack of specific quantitative kinetic data (Km, Vmax, kcat) in the public domain for the enzymatic degradation of this compound by specific enzymes. However, researchers can determine these parameters experimentally using the protocols outlined in the following section. The table below is a template for summarizing such experimentally determined data.

| Enzyme Class | Specific Enzyme (Source) | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Tripeptide Aminopeptidase | e.g., Purified from bovine dental follicles | This compound | TBD | TBD | TBD | TBD | Experimental |

| Dipeptidase | e.g., Recombinant human dipeptidase | Gly-Leu | TBD | TBD | TBD | TBD | Experimental |

| Glycyl Aminopeptidase | e.g., Actinomucor elegans | This compound | TBD | TBD | TBD | TBD | Experimental |

TBD: To Be Determined experimentally.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the enzymatic degradation of this compound.

Enzymatic Hydrolysis Assay

This protocol is designed to qualitatively and quantitatively assess the degradation of this compound by a purified enzyme or a complex biological sample (e.g., cell lysate, plasma).

Materials:

-

This compound peptide standard

-

Purified peptidase or biological sample

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., 10% Trichloroacetic acid - TCA)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column[5]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Spectrophotometer or fluorometer (for alternative detection methods)

Procedure:

-

Reaction Setup:

-

Prepare a stock solution of this compound (e.g., 10 mM in reaction buffer).

-

In a microcentrifuge tube, combine the reaction buffer, this compound substrate (to a final concentration of e.g., 1 mM), and the enzyme/biological sample.

-

Include a negative control with no enzyme.

-

Incubate the reaction mixture at 37°C.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of quenching solution (e.g., 10% TCA). This will precipitate the enzyme and stop the reaction.

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

-

HPLC Analysis:

-

Analyze the supernatant from each time point by reverse-phase HPLC.[5][6]

-

Use a gradient elution, for example, 0-60% Mobile Phase B over 30 minutes.

-

Monitor the elution profile at a wavelength of 214 nm.

-

Identify and quantify the peaks corresponding to this compound and its degradation products (Ala, Gly, Leu, Gly-Leu) by comparing their retention times to those of known standards.

-

-

Data Analysis:

-

Calculate the rate of disappearance of the this compound peak and the rate of appearance of the product peaks over time.

-

Enzyme Kinetics Assay (Michaelis-Menten)

This protocol determines the kinetic parameters (Km and Vmax) of an enzyme for the this compound substrate.[7][8]

Materials:

-

Same as in the enzymatic hydrolysis assay.

-

A range of this compound substrate concentrations.

Procedure:

-

Determine Initial Velocity Conditions:

-

Perform a preliminary time-course experiment to identify the linear range of the reaction where less than 10-15% of the substrate is consumed.[8] All subsequent measurements must be taken within this initial velocity phase.

-

-

Vary Substrate Concentration:

-

Set up a series of reactions, each with a fixed enzyme concentration.

-

Vary the concentration of this compound over a range that brackets the expected Km (e.g., 0.1x to 10x the estimated Km).

-

-

Measure Initial Velocities:

-

For each substrate concentration, measure the initial velocity (rate of product formation or substrate depletion) using the HPLC method described above.

-

-

Data Analysis:

-

Plot the initial velocity (V0) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.[9]

-

Alternatively, use a Lineweaver-Burk plot (1/V0 vs. 1/[S]) for a linear representation of the data.

-

Signaling Pathways of Degradation Products

The degradation of this compound releases the amino acids Alanine, Glycine, and Leucine, which are then integrated into various metabolic and signaling pathways.

Alanine Metabolism

Alanine is a non-essential amino acid that plays a key role in the glucose-alanine cycle, transporting nitrogen from peripheral tissues to the liver.[10] In the liver, alanine is converted to pyruvate (B1213749) by alanine transaminase (ALT), which can then be used for gluconeogenesis to produce glucose.[11][12][13]

Glycine Metabolism

Glycine is involved in numerous metabolic processes. Its degradation can occur via the glycine cleavage system, which is the major pathway in animals, producing ammonia (B1221849) and CO2.[14] Glycine also serves as a precursor for the synthesis of important biomolecules such as glutathione, heme, and creatine.[14][15][16]

Leucine and the mTOR Signaling Pathway

Leucine is a branched-chain amino acid (BCAA) that acts as a potent signaling molecule, most notably through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[17][18] Activation of mTORC1 by leucine promotes protein synthesis and cell growth while inhibiting autophagy.[19][20][21] This makes the release of leucine from peptide degradation a significant event for cellular anabolic processes.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Proposed enzymatic degradation pathway of this compound.

References

- 1. Therapeutic and biotechnological applications of substrate specific microbial aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel aminopeptidase specific for glycine from Actinomucor elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. hplc.eu [hplc.eu]

- 7. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fiveable.me [fiveable.me]

- 11. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 13. SMPDB [smpdb.ca]

- 14. Glycine metabolism in animals and humans: implications for nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reactome | Glycine degradation [reactome.org]

- 16. Glycine synthesis and degradation [pfocr.wikipathways.org]

- 17. journals.physiology.org [journals.physiology.org]

- 18. researchgate.net [researchgate.net]

- 19. quora.com [quora.com]

- 20. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]

The Tripeptide Ala-Gly-Leu in Biological Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu), with a focus on its relevance in various biological tissues. While specific quantitative data on the tissue distribution of this compound is not extensively available in current literature, this document synthesizes information on general methodologies for the extraction, quantification, and functional analysis of small peptides from biological samples. Furthermore, it explores the potential biological roles and signaling pathways of this compound based on the known functions of its constituent amino acids and related peptides. This guide aims to serve as a foundational resource for researchers initiating studies on this and other small bioactive peptides.

Introduction

Small peptides, traditionally viewed as mere intermediates in protein metabolism, are increasingly recognized as critical signaling molecules in a myriad of physiological processes.[1][2][3][4] The tripeptide this compound, composed of alanine, glycine, and leucine (B10760876), represents a class of small endogenous peptides with potential biological activities that are yet to be fully elucidated.[5][6] Understanding the distribution, function, and underlying molecular mechanisms of such peptides is paramount for advancing our knowledge of cellular communication and for the identification of novel therapeutic targets.

This document outlines the current landscape of research pertinent to this compound, including established experimental protocols for peptide analysis and a discussion of its putative roles in cellular signaling, particularly in the context of the well-established mTOR pathway, which is sensitive to the amino acid leucine.[7][8][9]

Quantitative Distribution of this compound in Biological Tissues

A comprehensive search of the existing scientific literature reveals a notable gap in the availability of specific quantitative data for the concentration of this compound in various biological tissues. While peptidomics studies are becoming more common, the focus has often been on larger peptides or global peptide profiles, with limited reporting on the absolute quantification of specific tripeptides like this compound.

The following table presents a hypothetical distribution based on the known metabolic activities of its constituent amino acids. It is crucial to note that these are estimated ranges and require experimental validation.

| Tissue | Putative Concentration Range (nmol/g tissue) | Rationale for Estimation |

| Skeletal Muscle | 10 - 100 | High leucine turnover and its role in muscle protein synthesis suggest a potential for significant this compound presence. |

| Liver | 5 - 50 | The liver is a central hub for amino acid metabolism, including the degradation and synthesis of small peptides. |

| Brain | 1 - 20 | Small peptides can act as neurotransmitters or neuromodulators; however, concentrations are typically lower than in peripheral tissues. |

| Kidney | 2 - 30 | The kidney plays a crucial role in filtering and reabsorbing amino acids and small peptides from the blood. |

| Plasma | 0.1 - 5 | Circulating levels of small peptides are generally low due to rapid clearance and degradation. |

Table 1: Hypothetical Concentration of this compound in Various Biological Tissues. This table is intended for illustrative purposes and is not based on direct experimental evidence. The concentration ranges are estimations derived from the known metabolic roles of alanine, glycine, and leucine in these tissues.

Experimental Protocols

The analysis of small peptides like this compound from complex biological matrices requires robust and sensitive methodologies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of such molecules.[10][11][12][13][14]

Tissue Extraction of Small Peptides

A generic protocol for the extraction of small peptides from biological tissues is outlined below. Optimization is essential for each tissue type and specific peptide of interest.

-

Tissue Homogenization:

-

Excise and weigh the tissue of interest.

-

Immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

-

Homogenize the frozen tissue in a pre-chilled extraction buffer (e.g., 80% methanol, 0.1% formic acid) using a mechanical homogenizer. The ratio of buffer to tissue should be optimized (e.g., 5:1 v/w).

-

-

Protein Precipitation:

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes to pellet proteins and cellular debris.

-

-

Supernatant Collection:

-

Carefully collect the supernatant, which contains the small peptides.

-

-

Solid-Phase Extraction (SPE) (Optional but Recommended):

-

For cleaner samples and to concentrate the peptides, pass the supernatant through an appropriate SPE cartridge (e.g., C18).

-

Wash the cartridge to remove salts and other hydrophilic impurities.

-

Elute the peptides with a suitable solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

-

Sample Preparation for LC-MS/MS:

-

Dry the eluted sample under a stream of nitrogen or by vacuum centrifugation.

-

Reconstitute the dried peptide extract in a solvent compatible with the LC mobile phase.

-

References

- 1. Small Signaling Peptides in Arabidopsis Development: How Cells Communicate Over a Short Distance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Decoding small peptides: Regulators of plant growth and stress resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C11H21N3O4 | CID 71422467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Leu-Ala-Gly | C11H21N3O4 | CID 9834954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Signaling pathways involved in translational control of protein synthesis in skeletal muscle by leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Peptidomics: General Considerations | Springer Nature Experiments [experiments.springernature.com]

- 13. agilent.com [agilent.com]

- 14. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Ala-Gly-Leu

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the manual solid-phase synthesis of the tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu) utilizing Fluorenylmethyloxycarbonyl (Fmoc) chemistry on a 2-chlorotrityl chloride resin. This method allows for the efficient production of the target peptide with a C-terminal carboxylic acid.

I. Overview of the Synthesis Strategy

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble polymeric support.[1][2] The Fmoc/tBu strategy is widely employed due to its mild deprotection conditions, which are compatible with a variety of sensitive amino acids.[3] The synthesis of this compound will proceed from the C-terminus to the N-terminus, starting with the attachment of Fmoc-Leu-OH to the 2-chlorotrityl chloride resin.[4][5] Subsequent cycles of Fmoc deprotection and coupling with the next Fmoc-protected amino acid will elongate the peptide chain.[6] Finally, the completed tripeptide will be cleaved from the resin to yield the desired product.

II. Experimental Protocols

This protocol is designed for a synthesis scale of 0.1 mmol. All operations should be performed in a dedicated peptide synthesis vessel equipped with a filter for easy washing and draining of solvents and reagents.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient reaction kinetics.[7]

-

Procedure:

-

Weigh 167 mg of 2-chlorotrityl chloride resin (loading capacity of 0.6 mmol/g) into the reaction vessel.

-

Add 5 mL of dichloromethane (B109758) (DCM) to the resin.

-

Allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DCM from the vessel.

-

Loading of the First Amino Acid (Fmoc-Leu-OH)

The first amino acid is attached to the resin via an ester linkage. The use of 2-chlorotrityl chloride resin helps to minimize racemization.[8]

-

Procedure:

-

Dissolve 71 mg (0.2 mmol, 2 equivalents) of Fmoc-Leu-OH in 3 mL of DCM.

-

Add 138 µL (0.8 mmol, 8 equivalents) of N,N-diisopropylethylamine (DIPEA) to the amino acid solution.

-

Add the amino acid solution to the swollen resin.

-

Agitate the mixture for 1 hour at room temperature.

-

To cap any unreacted sites on the resin, add 0.5 mL of methanol (B129727) and agitate for 15 minutes.

-

Drain the solution and wash the resin sequentially with DCM (3 x 5 mL), N,N-dimethylformamide (DMF) (3 x 5 mL), and DCM (3 x 5 mL).

-

Fmoc Deprotection

The Fmoc protecting group is removed with a solution of piperidine (B6355638) in DMF to expose the free amine for the next coupling step.[9]

-

Procedure:

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 5 mL of 20% piperidine in DMF for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine.

-

Coupling of the Second Amino Acid (Fmoc-Gly-OH)

The next amino acid is coupled to the growing peptide chain using a coupling agent.

-

Procedure:

-

In a separate vial, dissolve 119 mg (0.4 mmol, 4 equivalents) of Fmoc-Gly-OH, 152 mg (0.4 mmol, 4 equivalents) of HBTU, and 60 mg (0.4 mmol, 4 equivalents) of HOBt in 3 mL of DMF.

-

Add 138 µL (0.8 mmol, 8 equivalents) of DIPEA to the solution and pre-activate for 1 minute.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the solution and wash the resin with DMF (3 x 5 mL).

-

Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

-

Fmoc Deprotection

Repeat the Fmoc deprotection procedure as described in section II.3.

Coupling of the Third Amino Acid (Fmoc-Ala-OH)

-

Procedure:

-

In a separate vial, dissolve 125 mg (0.4 mmol, 4 equivalents) of Fmoc-Ala-OH, 152 mg (0.4 mmol, 4 equivalents) of HBTU, and 60 mg (0.4 mmol, 4 equivalents) of HOBt in 3 mL of DMF.

-

Add 138 µL (0.8 mmol, 8 equivalents) of DIPEA to the solution and pre-activate for 1 minute.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the solution and wash the resin with DMF (3 x 5 mL).

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Final Fmoc Deprotection

Repeat the Fmoc deprotection procedure as described in section II.3 to expose the N-terminal amine of the tripeptide.

Cleavage of the Peptide from the Resin

The peptide is cleaved from the resin support using a mildly acidic solution to yield the final product with a C-terminal carboxylic acid.[4][10]

-

Procedure:

-

Wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of acetic acid/trifluoroethanol (TFE)/DCM (1:1:8 v/v/v).[10]

-

Add 5 mL of the cleavage cocktail to the resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with an additional 2 mL of the cleavage cocktail and combine the filtrates.

-

Remove the solvents under reduced pressure.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

-

III. Data Presentation

The following tables summarize the quantitative data for the solid-phase synthesis of this compound.

Table 1: Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |

| 2-Chlorotrityl Chloride Resin | - | 167 mg | 1 |

| Fmoc-Leu-OH | 353.42 | 71 mg | 2 |

| Fmoc-Gly-OH | 297.30 | 119 mg | 4 |

| Fmoc-Ala-OH | 311.33 | 125 mg | 4 |

| HBTU | 379.25 | 152 mg (x2) | 4 (per coupling) |

| HOBt | 135.12 | 60 mg (x2) | 4 (per coupling) |

| DIPEA | 129.24 | 138 µL (x3) | 8 (per coupling) |

| Piperidine | 85.15 | As 20% solution in DMF | - |

| DCM | - | As required | - |

| DMF | - | As required | - |

| Acetic Acid | - | As required | - |

| TFE | - | As required | - |

| Diethyl Ether | - | As required | - |

Table 2: Reaction Parameters and Expected Yields

| Step | Reaction Time | Temperature | Expected Yield |

| Resin Swelling | 30 minutes | Room Temperature | - |

| Fmoc-Leu-OH Loading | 1 hour | Room Temperature | >90% |

| Fmoc Deprotection | 20 minutes | Room Temperature | >99% |

| Fmoc-Gly-OH Coupling | 1-2 hours | Room Temperature | >99% |

| Fmoc Deprotection | 20 minutes | Room Temperature | >99% |

| Fmoc-Ala-OH Coupling | 1-2 hours | Room Temperature | >99% |

| Final Fmoc Deprotection | 20 minutes | Room Temperature | >99% |

| Cleavage | 2 hours | Room Temperature | >80% |

| Overall Expected Yield | - | - | ~70% |

IV. Visualizations

Workflow for Solid-Phase Synthesis of this compound

Caption: Workflow of this compound solid-phase synthesis.

References

- 1. peptide.com [peptide.com]

- 2. jpt.com [jpt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]

- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. peptide.com [peptide.com]

Application Note: Quantification of Ala-Gly-Leu by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu) is a small peptide that can be found in various biological systems, arising from the breakdown of larger proteins. The quantification of this compound can be crucial for understanding protein metabolism, nutrient absorption, and potentially for identifying biomarkers associated with certain physiological or pathological states. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While the direct role of this compound in a specific signaling pathway is not yet well-established, its constituent amino acids, particularly leucine, are known to play significant roles in cellular signaling. Leucine is a key activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. Therefore, monitoring the levels of peptides like this compound can provide insights into the bioavailability of these critical amino acids and the overall metabolic state.

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is critical for accurate quantification. The following procedure is a general guideline and may need to be optimized for specific biological matrices (e.g., plasma, serum, tissue homogenate).

Materials:

-

Biological sample (e.g., 100 µL of plasma)

-

Internal Standard (IS): Stable isotope-labeled this compound (Ala-Gly-[¹³C₆,¹⁵N]-Leu) is highly recommended for the most accurate quantification to compensate for matrix effects and variations in sample processing.[1][2] If a labeled peptide is not available, a structurally similar peptide that does not occur naturally in the sample can be used.

-

Precipitation Solvent: Acetonitrile (ACN) with 0.1% formic acid (FA)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw Samples: Thaw biological samples on ice.

-

Spike Internal Standard: Add a known concentration of the internal standard to each sample.

-

Protein Precipitation: Add three volumes of ice-cold precipitation solvent (e.g., 300 µL of ACN with 0.1% FA to 100 µL of plasma).

-

Vortex: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

-

Evaporate: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex and Centrifuge: Vortex the reconstituted sample and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

-

Transfer to Autosampler Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Column: A reversed-phase C18 column is suitable for the separation of this peptide. A common choice would be a column with dimensions of 2.1 mm x 50 mm and a particle size of 1.8 µm.

Mobile Phases:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 5 |

| 8.0 | 5 |

Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometry (MS)

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Ionization Mode: Positive Ion Electrospray (ESI+)

Key MS Parameters:

| Parameter | Setting |

| Ion Source Gas 1 (Nebulizer Gas) | 45 psi |

| Ion Source Gas 2 (Heater Gas) | 55 psi |

| Curtain Gas | 35 psi |

| Collision Gas (CAD) | Medium |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

Multiple Reaction Monitoring (MRM) Transitions:

The selection of specific precursor-to-product ion transitions is crucial for the selectivity and sensitivity of the assay.[3] Based on the molecular weight of this compound (259.30 g/mol ), the protonated precursor ion ([M+H]⁺) is m/z 260.2. The fragmentation of this peptide will primarily occur at the peptide bonds, generating b- and y-ions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Predicted |

| This compound | 260.2 | 144.1 (y₁-ion: Gly-Leu) | 15 |

| 260.2 | 88.1 (b₁-ion: Ala) | 20 | |

| Internal Standard (Ala-Gly-[¹³C₆,¹⁵N]-Leu) | 267.2 | 149.1 | 15 |

| 267.2 | 88.1 | 20 |

Note: The collision energies provided are predictions and should be optimized for the specific instrument being used to achieve maximum signal intensity.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison. Below is an example of how to present the results from a calibration curve and quality control samples.

Table 1: Calibration Curve and Quality Control Data

| Sample Type | Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Calibrant 1 | 1 | 0.98 | 98.0 | 5.2 |

| Calibrant 2 | 5 | 5.12 | 102.4 | 4.1 |

| Calibrant 3 | 10 | 9.85 | 98.5 | 3.5 |

| Calibrant 4 | 50 | 50.7 | 101.4 | 2.8 |

| Calibrant 5 | 100 | 99.2 | 99.2 | 2.1 |

| Calibrant 6 | 500 | 505.3 | 101.1 | 1.9 |

| Calibrant 7 | 1000 | 995.8 | 99.6 | 1.5 |

| LLOQ QC | 1 | 1.05 | 105.0 | 6.8 |

| Low QC | 3 | 2.91 | 97.0 | 4.5 |

| Mid QC | 75 | 76.2 | 101.6 | 2.5 |

| High QC | 750 | 742.5 | 99.0 | 1.8 |

Visualizations

Experimental Workflow

Caption: this compound Quantification Workflow

Putative Signaling Context

Caption: Putative Role of this compound Metabolism

References

- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Mining proteomic MS/MS data for MRM transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Determination of Ala-Gly-Leu in Biological Matrices using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of the tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu) in biological matrices, such as plasma, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methodology outlined here is crucial for researchers in drug development and various scientific fields who require accurate measurement of this peptide. The protocol covers sample preparation, HPLC and MS/MS conditions, and data analysis. Additionally, this document includes key performance characteristics of the method, such as predicted retention behavior and mass spectrometric transitions, to guide laboratory implementation.

Introduction

The tripeptide this compound is of significant interest in various biological studies due to its role as a constituent of larger proteins and its potential as a biomarker. Accurate and precise quantification of this compound in complex biological samples is essential for pharmacokinetic studies, metabolism research, and clinical diagnostics. HPLC-MS/MS offers the high selectivity and sensitivity required for such analyses, enabling confident detection and quantification even at low concentrations. This application note details a robust method for this purpose.

Experimental Protocols

Sample Preparation

A simple and effective protein precipitation method is recommended for the extraction of this compound from plasma samples. This procedure minimizes matrix effects and ensures high recovery of the analyte.

Materials:

-

Plasma samples

-

This compound analytical standard

-

Stable isotope-labeled this compound (e.g., Ala-Gly-[¹³C₆,¹⁵N]-Leu) as an internal standard (IS)

-

Trichloroacetic acid (TCA) or Acetonitrile (B52724), MS-grade

-

Water, MS-grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add 100 µL of plasma.

-

Spike with 10 µL of the internal standard solution at a known concentration.

-

Add 300 µL of cold acetonitrile or 10% TCA to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate at 4°C for 20 minutes to ensure complete protein precipitation.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a clean autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system capable of binary gradient elution

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration at 5% B |

Predicted Retention Behavior: The retention time of small peptides on a C18 column is influenced by their amino acid composition. Based on its constituent amino acids, this compound is expected to be a relatively polar peptide and thus have a comparatively early elution time under typical reversed-phase conditions. The exact retention time should be experimentally determined using a pure standard.

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions: The molecular weight of this compound is 259.30 g/mol , resulting in a monoisotopic mass of 259.153 Da.[1] The protonated precursor ion ([M+H]⁺) is therefore expected at m/z 260.16. The fragmentation of peptides in the collision cell of a mass spectrometer typically yields b- and y-type ions. For this compound, the predicted major product ions are:

-

y₂-ion (Gly-Leu): m/z 189.1

-

b₂-ion (Ala-Gly): m/z 145.1

-

Imino ion of Leucine: m/z 86.1

These transitions should be optimized for collision energy to maximize signal intensity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 260.16 | 189.1 (Quantifier) | 100 | Optimize experimentally |

| 260.16 | 145.1 (Qualifier) | 100 | Optimize experimentally | |

| 260.16 | 86.1 (Qualifier) | 100 | Optimize experimentally | |

| Internal Standard | [M+H]⁺ of IS | Major Fragment of IS | 100 | Optimize experimentally |

Data Presentation

The following tables summarize the expected quantitative data for a validated this compound assay. These values should be established during method validation in the user's laboratory.

Table 1: Mass Spectrometric Parameters for this compound

| Parameter | Description | Expected Value |

|---|---|---|

| Precursor Ion [M+H]⁺ | The mass-to-charge ratio of the protonated this compound molecule. | 260.16 |

| Product Ion 1 (y₂) | The primary fragment ion used for quantification. | 189.1 |

| Product Ion 2 (b₂) | A qualifying fragment ion for confirmation. | 145.1 |

| Product Ion 3 (Imino) | A second qualifying fragment ion. | 86.1 |

Table 2: Expected Quantitative Performance

| Parameter | Description | Target Value |

|---|---|---|

| Linearity (r²) | The coefficient of determination for the calibration curve. | > 0.99 |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | To be determined experimentally |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be accurately and precisely quantified. | To be determined experimentally |

| Accuracy (% Bias) | The closeness of the measured value to the true value. | Within ±15% |

| Precision (%RSD) | The degree of scatter between a series of measurements. | < 15% |

| Recovery (%) | The efficiency of the extraction process. | > 85% |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: MRM fragmentation pathway for this compound.

References

Application Notes and Protocols for the Investigation of the Tripeptide Ala-Gly-Leu in Cell Culture Experiments

Disclaimer: As of the latest literature review, specific applications and detailed protocols for the direct use of the tripeptide Ala-Gly-Leu in cell culture experiments are not well-documented. The following application notes and protocols are based on the known roles of its constituent amino acids (Alanine, Glycine (B1666218), and Leucine) in cell culture and general methodologies for testing novel peptides. These should serve as a guide for researchers interested in investigating the potential effects of this compound.

Introduction

Peptides are increasingly utilized in cell culture for various purposes, including mimicking growth factors, modulating signaling pathways, and serving as components of specialized media. The tripeptide this compound is composed of L-alanine, L-glycine, and L-leucine. While specific data on this compound is sparse, understanding the roles of its constituent amino acids can provide insights into its potential applications.

-

L-Alanine: A non-essential amino acid, alanine (B10760859) is a key intermediate in energy metabolism and can be a significant energy source for cells in culture, particularly during periods of high metabolic demand.[1][2]

-

L-Glycine: Another non-essential amino acid, glycine is crucial for the synthesis of purines, and therefore DNA and RNA. It also plays a role in cellular detoxification. The addition of glycine to culture media can enhance cell growth and production of target molecules.[1][3]

-

L-Leucine: An essential amino acid, leucine (B10760876) is not only a building block for protein synthesis but also a critical signaling molecule that activates the mTOR pathway, a central regulator of cell growth, proliferation, and survival.[4][5]

Given the properties of its components, the tripeptide this compound could potentially be investigated for its effects on cell proliferation, metabolism, and signaling.

Potential Applications in Cell Culture

Based on the functions of its constituent amino acids and the activities of other short-chain peptides, potential (though currently hypothetical) applications for this compound in cell culture could include:

-

Enhancement of Cell Growth and Viability: By providing essential and non-essential amino acids, it may support robust cell growth, particularly in serum-free or low-serum media.

-

Modulation of Cellular Metabolism: The peptide could influence metabolic pathways, such as glycolysis and the Krebs cycle, potentially improving cellular energy efficiency.

-

Investigation of Cell Signaling: Leucine's role in mTOR signaling suggests that this compound could be a tool to study this pathway's activation and downstream effects.

Quantitative Data from Related Peptides

While no quantitative data exists for this compound, the following table summarizes data for other tripeptides to illustrate how such information would be presented.

| Peptide/Compound | Cell Line | Concentration | Observed Effect | Reference |

| Tripeptide-85 | SEBO662 sebocytes | 0.01% | Downregulation of PLIN2, MYC, and SCD genes; reduction in lipid droplet size. | [6] |

| H-Leu-Leu-Ala-OH | - | Not specified | Antioxidant activities. | [7] |

| Glycine | C. glutamicum ALA1 | 13.5 g/L | 12.54% increase in 5-ALA production compared to 7.5 g/L. | [3] |

Experimental Protocols

The following are general protocols that can be adapted to investigate the effects of this compound on a given cell line.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cell line of interest

-

Complete culture medium

-

This compound peptide (sterile, stock solution of known concentration)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.

-

After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without the peptide).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Western Blot for mTOR Pathway Activation

This protocol assesses whether this compound can activate the mTOR signaling pathway by detecting the phosphorylation of key downstream targets like p70S6K and 4E-BP1.

Materials:

-

Cell line of interest

-

Complete culture medium

-

This compound peptide

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at the desired concentration for a specific time (e.g., 30 minutes, 1 hour, 2 hours). Include an untreated control.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which this compound might act, based on the known role of leucine in activating the mTOR pathway.

Caption: Hypothetical signaling cascade of this compound.

Experimental Workflow

The diagram below outlines a general workflow for screening and characterizing the effects of this compound in cell culture.

Caption: Workflow for investigating this compound effects.

References

- 1. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atcc.org [atcc.org]

- 3. researchgate.net [researchgate.net]

- 4. Mistranslating the genetic code with leucine in yeast and mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of Ingested Leucine with Glycine on Insulin and Glucose Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Tripeptide-85 (EVF) on Sebogenesis [gavinpublishers.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes: Ala-Gly-Leu as a Substrate for Aminopeptidase Assays

Introduction

The tripeptide L-Alanyl-L-Glycyl-L-Leucine (Ala-Gly-Leu) serves as a valuable substrate for the characterization of certain exopeptidases, particularly aminopeptidases. These enzymes catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1][2] Due to its structure, featuring a neutral amino acid (Alanine) at the N-terminus followed by glycine (B1666218) and a bulky hydrophobic residue (Leucine), this compound is a substrate for aminopeptidases with broad specificity, such as Aminopeptidase (B13392206) N (APN) and Leucine Aminopeptidase (LAP).

Enzyme assays utilizing this compound are instrumental for several applications in research and drug development:

-

Enzyme Kinetics and Characterization: Determining key kinetic parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax) to understand enzyme efficiency and substrate affinity.

-

Inhibitor Screening: Evaluating the potency and mechanism of novel inhibitory compounds targeting aminopeptidases, which are implicated in various physiological processes, including cancer and cardiovascular diseases.

-

Studying Biological Pathways: Investigating the role of aminopeptidases in the processing of bioactive peptides, such as hormones and neuropeptides.

Enzymes Cleaving this compound

-

Aminopeptidase N (APN, EC 3.4.11.2): Also known as CD13, APN is a zinc-dependent metalloprotease located on the cell surface. It displays broad substrate specificity, preferentially cleaving N-terminal neutral amino acids.[3] Its activity is crucial in the final stages of peptide digestion and the regulation of peptide hormones, such as in the Renin-Angiotensin System where it converts Angiotensin III to Angiotensin IV.

-

Leucine Aminopeptidase (LAP, EC 3.4.11.1): LAPs are typically cytosolic enzymes that also require divalent metal ions (like Zn²⁺ or Mn²⁺) for activity. As their name suggests, they show a preference for cleaving N-terminal Leucine residues but also efficiently hydrolyze other bulky hydrophobic and neutral amino acids.[1]

Quantitative Data

While specific kinetic data for the hydrolysis of the this compound tripeptide are not extensively reported in publicly available literature, the following tables provide kinetic parameters for Aminopeptidase N and Leucine Aminopeptidase with commonly used synthetic and peptide substrates. This data offers a comparative basis for understanding the substrate preferences of these enzymes.

Table 1: Kinetic Parameters for Aminopeptidase N (APN) with Various Substrates

| Substrate | Km (mM) | Vmax (relative units) | Enzyme Source | Reference |

| L-Alanine-p-nitroanilide | 0.427 ± 0.017 | 0.052 ± 0.002 µmol/min | Porcine Kidney | [4] |

| L-Leucine-β-naphthylamide | 0.1 | Not Reported | Chicken Intestine | [5][6] |

Table 2: Kinetic Parameters for Leucine Aminopeptidase (LAP) with Various Substrates

| Substrate | Km (mM) | kcat (s⁻¹) | Enzyme Source | Reference |

| Leucylglycylglycine | 4.0 (assay concentration) | Not Reported | Human Serum (Tripeptide Aminopeptidase) | [7] |

| Gly-Arg-AMC | 0.0256 ± 0.0017 | 1.25 ± 0.02 | P. distasonis (Dipeptidyl Aminopeptidase) | [8] |

Note: Data for various enzymes and substrates are presented to illustrate typical kinetic values. Direct comparison should be made with caution due to differing experimental conditions.

Experimental Protocols

The cleavage of this compound results in the release of Alanine and the dipeptide Glycyl-Leucine. Further cleavage would yield Glycine and Leucine. The most direct and robust method for monitoring this reaction is through High-Performance Liquid Chromatography (HPLC), which can separate and quantify the substrate and its products over time.

Protocol 1: HPLC-Based Assay for Aminopeptidase Activity

This protocol provides a method to determine the kinetic parameters of an aminopeptidase by quantifying the depletion of the substrate (this compound) and the formation of its hydrolysis products.

1. Materials and Reagents:

-

Purified Aminopeptidase N or Leucine Aminopeptidase

-

This compound peptide substrate (high purity)

-

Amino acid standards: L-Alanine, L-Glycine, L-Leucine

-

Dipeptide standard: Gly-Leu

-

Assay Buffer: 50 mM Tris-HCl or Tricine buffer, pH 7.5 - 8.0

-

Reaction Stop Solution: 10% Trichloroacetic Acid (TCA) or 1 M HCl

-

HPLC system with UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

-

HPLC Mobile Phase B: 0.1% TFA in acetonitrile

2. Enzyme Reaction Setup:

-

Prepare a stock solution of this compound (e.g., 10 mM) in the Assay Buffer.

-

Prepare a series of substrate dilutions from the stock solution to achieve final concentrations ranging from approximately 0.1x to 10x the expected Km.

-

Equilibrate all solutions to the desired reaction temperature (e.g., 37°C).

-

In a microcentrifuge tube, add the required volume of Assay Buffer and the substrate dilution.

-

Initiate the reaction by adding a small volume of a known concentration of the enzyme. The final reaction volume can be 100-500 µL.

-

Incubate the reaction at a constant temperature.

-

At specific time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and transfer it to a new tube containing an equal volume of Stop Solution to quench the reaction.

-

Centrifuge the quenched samples at >12,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

3. HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B).

-

Inject 10-20 µL of the prepared supernatant.

-

Run a linear gradient to separate the substrate and products. A suggested gradient is:

-

0-5 min: 2% B

-

5-25 min: 2% to 50% B

-

25-30 min: 50% to 98% B

-

30-35 min: Hold at 98% B

-

35-40 min: Return to 2% B and re-equilibrate

-

-

Monitor the elution profile at 214 nm.

-

Identify the peaks corresponding to this compound, Ala, and Gly-Leu based on the retention times of the injected standards.

4. Data Analysis:

-

Generate standard curves for the substrate (this compound) and the primary product (Alanine or Gly-Leu) by plotting peak area against concentration.

-

Quantify the amount of substrate consumed or product formed at each time point.

-

Calculate the initial reaction velocity (v₀) from the linear portion of the product formation (or substrate depletion) versus time plot.

-

Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

Experimental and Signaling Pathways

References

- 1. Leucine Aminopeptidase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Aminopeptidase N - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of Potential cGMP-Specific PDE V and Aminopeptidase N Inhibitors of Allium ampeloprasum L. and Its Bioactive Components: Kinetic and Molecular Docking Studies [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A specific kinetic assay for tripeptide aminopeptidase in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Commensal Dipeptidyl Aminopeptidase with Specificity for N-terminal Glycine Degrades Human-produced Antimicrobial Peptides In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ala-Gly-Leu Labeling in Imaging Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu) can be a valuable tool in various biological imaging studies. When labeled with a reporter molecule, such as a fluorescent dye or a radionuclide, it can be used to investigate processes like peptide uptake, enzyme activity, and targeted delivery. This document provides detailed application notes and protocols for the labeling of this compound for use in imaging studies. While specific data for this compound is limited in publicly available literature, the following protocols are based on well-established methods for labeling short peptides and can be readily adapted.

I. Labeling Strategies for this compound

The choice of labeling strategy depends on the desired reporter molecule and the available functional groups on the this compound peptide. The primary target for labeling is the N-terminal amine group of Alanine (B10760859). Alternatively, the peptide can be synthesized with a specific functional group for bioorthogonal "click" chemistry.

A. Amine-Reactive Labeling (N-terminal Labeling)

This is the most straightforward method for labeling commercially available this compound. It targets the primary amine at the N-terminus of the alanine residue. The most common amine-reactive reagents are N-hydroxysuccinimide (NHS) esters of fluorescent dyes.[1][2][3][4]

Workflow for N-terminal Labeling:

Caption: Workflow for NHS-Ester Labeling of this compound.

B. Click Chemistry

Click chemistry offers a highly specific and efficient method for labeling if the this compound peptide is custom-synthesized to contain a bioorthogonal functional group, such as an azide (B81097) or an alkyne.[5][6][7][8][9] This approach is particularly useful for attaching a wider variety of molecules, including those that are not compatible with amine-reactive chemistry.

Workflow for Click Chemistry Labeling: